2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile
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Overview
Description
2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, an oxo group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is known for its efficiency and high yield . Another approach involves the use of sodium carbonate as a catalyst in ethanol, which facilitates the formation of the desired compound through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Scientific Research Applications
2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes critical for the survival of pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar structure but lacks the carbonitrile group.
2-Amino-3-cyano-4H-chromenes: These compounds have a similar core structure and exhibit interesting pharmacological properties.
Uniqueness
What sets 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
63954-42-7 |
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Molecular Formula |
C8H10N6O |
Molecular Weight |
206.21 g/mol |
IUPAC Name |
2-amino-8-methyl-4-oxo-3,5,6,7-tetrahydropteridine-6-carbonitrile |
InChI |
InChI=1S/C8H10N6O/c1-14-3-4(2-9)11-5-6(14)12-8(10)13-7(5)15/h4,11H,3H2,1H3,(H3,10,12,13,15) |
InChI Key |
JBFQLTJYSKJLIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(NC2=C1N=C(NC2=O)N)C#N |
Origin of Product |
United States |
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